4-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
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Description
“4-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds . The trifluoromethyl group can enhance the compound’s metabolic stability and lipophilicity .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions, and the trifluoromethyl group could potentially participate in certain substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the polar amide group and the nonpolar butoxy and trifluoromethyl groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .Safety and Hazards
As with any chemical, handling this compound would require appropriate safety precautions. Without specific data, it’s hard to comment on the exact toxicity or hazards associated with this compound. Always refer to the Material Safety Data Sheet (MSDS) for information on handling, storage, and disposal .
Future Directions
Properties
IUPAC Name |
4-butoxy-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c1-2-3-11-26-16-9-7-13(8-10-16)17(25)24-18(27)23-15-6-4-5-14(12-15)19(20,21)22/h4-10,12H,2-3,11H2,1H3,(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYZWQPJFKSKMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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